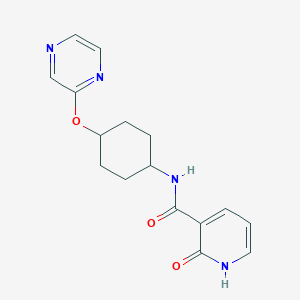

![molecular formula C21H23N5OS B3005941 1-(4-Phenyl-2-thiazolyl)-1-tert-butyl-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol CAS No. 321998-06-5](/img/structure/B3005941.png)

1-(4-Phenyl-2-thiazolyl)-1-tert-butyl-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

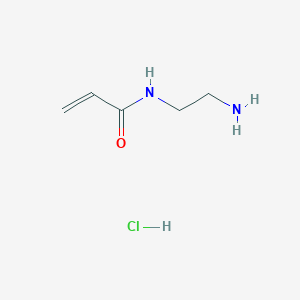

1-(4-Phenyl-2-thiazolyl)-1-tert-butyl-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol is a useful research compound. Its molecular formula is C21H23N5OS and its molecular weight is 393.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

One notable application of bipyrazolic compounds, which includes derivatives similar to the specified chemical, is as corrosion inhibitors. For instance, a density functional theory (DFT) study on bipyrazolic-type organic compounds demonstrated their potential as corrosion inhibitors, highlighting their efficiency and reactivity in this context (Wang et al., 2006).

Fluorescent Sensing

Hydroxypyrazole-based ligands, related to the chemical , have shown potential as fluorescent sensors. A study reported the synthesis of such ligands and their ability to serve as a ratiometric fluorescent sensor for Zn(II) ions, demonstrating significant photochemical properties (Formica et al., 2018).

Synthesis of Sterically Hindered Compounds

Compounds containing elements similar to 1-(4-Phenyl-2-thiazolyl)-1-tert-butyl-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol have been used in the synthesis of sterically hindered compounds. For instance, the condensation of thioglycolic acid with azomethines derived from similar compounds facilitated the creation of sterically hindered thiazolidin-4-ones (Silin et al., 2000).

Antimicrobial and Antifungal Applications

Derivatives of bipyrazol compounds have been synthesized and evaluated for antimicrobial and antifungal activities. For example, a study synthesized such compounds and tested them against various bacterial and fungal species, finding them effective in certain scenarios (Aggarwal et al., 2013).

Inhibition of Iron Corrosion

Studies have shown that bipyrazolic compounds can effectively inhibit the corrosion of iron in acidic media. These compounds, including isomers related to the specified chemical, were found to act as efficient corrosion inhibitors (Chetouani et al., 2005).

Mecanismo De Acción

Target of Action

Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with multiple targets, depending on the specific functional groups present in the molecule.

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . For instance, some thiazole derivatives have been found to inhibit dopamine β-hydroxylase , which could potentially affect neurotransmitter synthesis and neuronal signaling. The presence of the thiazole ring in the compound could also influence its reactivity and interactions with target molecules .

Biochemical Pathways

Thiazole derivatives have been reported to influence a variety of biological processes, such as energy metabolism, neurotransmitter synthesis, and cellular signaling . The compound’s effects on these pathways could potentially lead to its observed biological activities.

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether could potentially influence their bioavailability and distribution within the body.

Result of Action

Thiazole derivatives have been reported to exhibit a variety of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects . These activities suggest that the compound could potentially alter cellular processes and functions in various ways.

Safety and Hazards

Direcciones Futuras

Thiazoles have been the subject of much research due to their wide range of biological activities, and it is likely that this research will continue in the future . For example, molecular docking studies have suggested that certain thiazole compounds could be potent inhibitors for the SARS-CoV-2 virus .

Propiedades

IUPAC Name |

4-(2-tert-butyl-5-methylpyrazol-3-yl)-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5OS/c1-13-11-17(26(23-13)21(3,4)5)18-14(2)24-25(19(18)27)20-22-16(12-28-20)15-9-7-6-8-10-15/h6-12,24H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBKCUFYKALXDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C2=C(NN(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3005867.png)

![(3,4-Dimethylphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3005871.png)

![4-chloro-N-(3-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3005875.png)